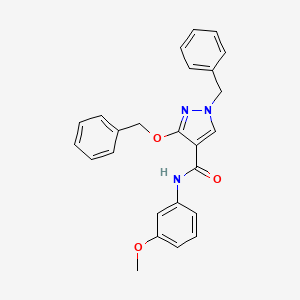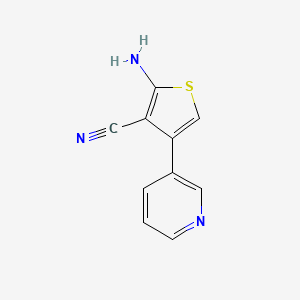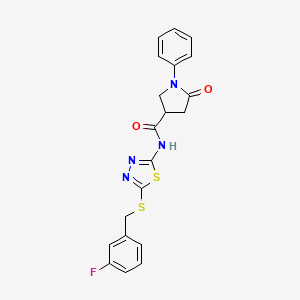![molecular formula C17H15N5O3 B2387385 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide CAS No. 923139-15-5](/img/structure/B2387385.png)
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an intermediate used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase, and also in the design of isocorydine derivatives with anticancer effect .
Molecular Structure Analysis
The molecular formula of this compound is C16H11FN2O3. It has a molecular weight of 298.27 . The IUPAC name is 2-fluoro-5- [ (4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzoic acid .Scientific Research Applications
Inhibitor for BRD4
This compound has been found to have inhibitory activities against BRD4 . BRD4 is a protein that plays a key role in the process of cell division and growth, and its inhibitors have demonstrated promising potential in cancer therapy .
Anti-Breast Cancer Activity
The compound has shown significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It has been found to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
PARP1 Inhibition
The phthalazinone moiety of the compound mimicked the PAPR1 substrate, resulting in the compound displaying a moderate inhibitory effect on PARP1 . PARP1 is an enzyme that is involved in DNA repair, and its inhibitors are being explored as potential treatments for cancer .
Potential Lead Compounds for Drug Development
Due to its potent inhibitory effects on BRD4 and PARP1, as well as its anti-cancer activity, this compound could serve as a potential lead compound for the development of new anti-cancer agents .
Chemical Research
This compound could be used in chemical research, particularly in the study of phthalazinone derivatives . These derivatives have been found to have various biological activities, including antioxidant activity .
Synthesis of Other Compounds
The compound could potentially be used as a starting material or intermediate in the synthesis of other compounds . For example, it could be used in the synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme poly (adp-ribose) polymerase (parp) .
Mode of Action
Based on its structural similarity to known parp inhibitors, it may bind to the active site of the enzyme, preventing it from adding poly adp-ribose chains to target proteins . This can disrupt DNA repair processes and lead to cell death .
Biochemical Pathways
The compound likely affects the DNA repair pathway by inhibiting PARP. This can lead to the accumulation of DNA damage in cells, triggering apoptosis, or programmed cell death .
Result of Action
The inhibition of PARP by this compound could lead to the accumulation of DNA damage in cells, potentially triggering apoptosis . This could be beneficial in the treatment of certain types of cancer, where promoting the death of cancer cells is desirable .
properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-13-7-2-1-6-12(13)14(21-22-15)10-20-17(25)16(24)19-9-11-5-3-4-8-18-11/h1-8H,9-10H2,(H,19,24)(H,20,25)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZDTVLXCFJPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2387303.png)
![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2387304.png)
![3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2387305.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B2387306.png)


![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2387315.png)

![(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2387319.png)
![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)
![2,6-Difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2387321.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B2387322.png)

